molecular formula C16H14O5 B1667509 Brazilin CAS No. 474-07-7

Brazilin

Cat. No. B1667509
CAS RN: 474-07-7
M. Wt: 286.28 g/mol
InChI Key: UWHUTZOCTZJUKC-JKSUJKDBSA-N
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Description

Brazilin is a naturally occurring homoisoflavonoid, a red dye obtained from the wood of several species such as Paubrasilia echinata, Biancaea sappan, Caesalpinia violacea, and Haematoxylum brasiletto . It has been used since the Middle Ages to dye fabric and to make paints and inks .


Synthesis Analysis

Brazilin can be synthesized from commercially available starting materials in 9 steps with a 70% overall yield . The process involves Mitsunobu coupling followed by In (III)-catalyzed alkyne-aldehyde metathesis, allowing for rapid construction of the brazilin core skeleton .


Chemical Reactions Analysis

The forms of brazilin existing at higher pH suffer extensive degradation upon heating, while the form existing at the lowest pH possesses higher stability . Heat-induced deprotonation and degradation were confirmed by UV–visible and Fourier-transform infrared spectra as well as losses of brazilin content .


Physical And Chemical Properties Analysis

Brazilin has a chemical formula of C16H14O5 . More detailed physical and chemical properties can be found on databases like PubChem .

Scientific Research Applications

Antioxidant and Antibacterial Properties

Brazilin, derived from Caesalpinia sappan L., exhibits significant antioxidant and antibacterial activities. It's a natural compound found in the heartwood of this plant, commonly used in traditional food and beverages. Scientific studies have validated its folklore uses, highlighting its potential for development in food, beverage, cosmetics, and pharmaceutical industries (Nirmal, Rajput, Prasad, & Ahmad, 2015) Nirmal et al., 2015.

Stability Enhancement and Solubility

Research on brazilin and hydroxypropyl-β-cyclodextrin interaction suggests improvements in the stability and solubility of brazilin. This enhancement is crucial for its application as a dye, food ingredient, or drug. The complex formation with hydroxypropyl-β-cyclodextrin enhances brazilin's properties, widening its potential applications (Yang et al., 2018) Yang et al., 2018.

Anti-inflammatory Mechanism

Brazilin has been shown to exhibit anti-inflammatory actions in macrophages. It activates heme oxygenase-1 (HO-1) protein synthesis, which plays a crucial role in its anti-inflammatory mechanism. This discovery opens up potential applications for brazilin in treating inflammatory conditions (Hu et al., 2009) Hu et al., 2009.

Pharmacokinetics Studies

Analytical methods such as LC-MS/MS have been developed for determining brazilin in biological samples, essential for pharmacokinetic studies. These studies are critical for understanding brazilin's distribution, metabolism, and excretion, laying the groundwork for its therapeutic use (Deng et al., 2013; Yan-yan et al., 2014) Deng et al., 2013; Yan-yan et al., 2014.

Vasorelaxant Effects

Studies indicate that brazilin from Caesalpinia sappan L. induces endothelium-dependent and -independent relaxation in rat aortic rings. This finding suggests its potential in developing treatments for vascular diseases (Yan et al., 2015) Yan et al., 2015.

Role in Textile Dyeing and Medicine

Brazilin, as a dye precursor, has historical significance in textile dyeing and folk medicine. Its versatilityand adaptability for various applications, including biological staining and the manufacture of musical instruments, highlight its multifaceted importance (Dapson & Bain, 2015) Dapson & Bain, 2015.

Anti-photoaging and Anti-acne Properties

Brazilin's protective effect against UVB-induced skin damage, specifically its ability to inhibit MMP-1/3 expressions and secretions, showcases its potential in skincare, particularly in anti-photoaging and anti-acne treatments (Lee et al., 2012) Lee et al., 2012.

Anticancer Activity

Brazilin has shown promising results in inducing apoptosis and inhibiting the growth of human glioblastoma cells. These findings point towards its potential application in cancer treatment, especially for brain tumors like glioblastoma (Lee et al., 2013) Lee et al., 2013.

Hypoglycemic Action

Research has demonstrated that brazilin positively affects glucose metabolism, particularly in diabetic conditions. Its impact on enzymes involved in glucose oxidation and lipogenesis indicates its potential as a hypoglycemic agent (Moon et al., 1993) Moon et al., 1993.

Hepatoprotective Properties

Brazilin has shown protective effects against chemical-induced hepatocyte injury in rats. Its antioxidant properties play a crucial role in mitigating liver damage, suggesting its therapeutic potential in liver diseases (Moon et al., 1992) Moon et al., 1992.

Bone Loss Prevention

Studies on brazilin's effect on osteoclast differentiation indicate its potential in preventing bone loss. Its inhibitory action on enzymes and pathways involved in bone resorption suggests a therapeutic role in conditions like osteoporosis (Kim et al., 2015) Kim et al., 2015.

Anti-inflammatory Activity in Macrophages

Brazilin exhibits significant anti-inflammatory effects in macrophage cells, targeting specific signaling pathways. This finding opens avenues for its use in treating inflammatory diseases (Bae et al., 2005; Yoon et al., 2015) Bae et al., 2005; Yoon et al., 2015.

Cardiovascular Protection

Brazilin has demonstrated protective effects against myocardialischemia-reperfusion injury, modulating oxidative stress pathways and enhancing cardiac function. This finding suggests its potential in cardiovascular therapies, particularly for heart-related injuries (Qi et al., 2021) Qi et al., 2021.

Synthetic Approaches

Advancements in the total synthesis of brazilin have been explored, focusing on developing more efficient and less toxic methods. These synthetic approaches are critical for its broader application in pharmacology and other industries (Xu et al., 2022) Xu et al., 2022.

properties

IUPAC Name

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUTZOCTZJUKC-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883393
Record name Brazilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brazilin

CAS RN

474-07-7
Record name (+)-Brazilin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brazilin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Brazilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol
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Record name BRAZILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ39SW1K10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,980
Citations
NP Nirmal, MS Rajput, RGSV Prasad… - Asian Pacific Journal of …, 2015 - Elsevier
… Brazilin is one of the most important bioactive natural compounds from CS heartwood … pharmacological activities of brazilin. Isolation techniques and structure of brazilin were also …
Number of citations: 310 www.sciencedirect.com
DA Nava-Tapia, L Cayetano-Salazar… - Pharmacological …, 2022 - Elsevier
… The isoflavonoid brazilin has been identified from the bark and heartwood of these plants. … activities of these plants and brazilin. Mainly, brazilin protects cells from oxidative stress, …
Number of citations: 13 www.sciencedirect.com
Y Huang, J Zhang, TRR Pettus - Organic letters, 2005 - ACS Publications
… Our retrosynthetic plan for brazilin (1) is depicted in Scheme 1. The brazilin skeleton 6 would emerge from the symmetric o-quinone 7 by a tautomerization to the corresponding p-…
Number of citations: 83 pubs.acs.org
I Batubara, T Mitsunaga, H Ohashi - Journal of wood science, 2010 - Springer
… The antioxidant activity of brazilin (IC50 8.8 μM) was not significantly different from … activity of brazilin and protosappanin A were higher than sappanone B (IC50 14.5 μM). Brazilin is …
Number of citations: 107 link.springer.com
LFC de Oliveira, HGM Edwards, ES Velozo… - Vibrational …, 2002 - Elsevier
In this work, the vibrational spectra (FT-Raman and infrared spectra) of brazilin, the major component of brazilwood Caesalpinia echinata (from Bahia, Brazil), and brazilein, the oxidised …
Number of citations: 116 www.sciencedirect.com
Y Jung, I Kim - The Journal of Organic Chemistry, 2015 - ACS Publications
Described herein is a highly efficient total synthesis of brazilin from commercially available starting materials in 9 steps with 70% overall yield. Mitsunobu coupling followed by In(III)-…
Number of citations: 50 pubs.acs.org
R Rondão, JS Seixas de Melo, J Pina… - The Journal of …, 2013 - ACS Publications
… , brazilin and brazilein, have been investigated in aqueous solutions in the pH range: −1 < pH < 10. Brazilin … The colorless species (brazilin) presents a high fluorescence quantum yield (…
Number of citations: 41 pubs.acs.org
RW Dapson, CL Bain - Biotechnic & Histochemistry, 2015 - Taylor & Francis
… their solutions brazilin rather than brazilwood even when the dye bath is red (obviously both brazilin and brazilein are present). Here we prefer to refer to brazilin as a red dye precursor. …
Number of citations: 63 www.tandfonline.com
CK Moon, KS Park, SG Kim, HS Won… - Drug and chemical …, 1992 - Taylor & Francis
… hepatocytes were reduced by the treatment of brazilin. Brazilin has been also proved to have a … These results indicate that brazilin plays a protective role in BrCCl 3 -induced hepatocyte …
Number of citations: 112 www.tandfonline.com
IK Bae, HY Min, AR Han, EK Seo, SK Lee - European journal of …, 2005 - Elsevier
… brazilin on nitric oxide (NO) production and investigated its mechanism of action. As a result, brazilin … In addition, brazilin suppressed LPS-induced iNOS protein and mRNA expression …
Number of citations: 163 www.sciencedirect.com

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